Acidity Enhancement: 2-Chloronicotinic Acid Is ~200-Fold More Acidic Than Nicotinic Acid
The chlorine atom at the pyridine 2-position exerts a strong electron-withdrawing inductive effect on the carboxylic acid group, dramatically lowering the pKa. The experimentally determined pKa of 2-chloronicotinic acid is 2.54 [1]. In contrast, the pKa of unsubstituted nicotinic acid is 4.85 (measured at 25 °C) [2]. The calculated difference ΔpKa = 2.31 corresponds to an acidity enhancement factor of approximately 204 (i.e., Ka(2-CNA) / Ka(nicotinic acid) = 10^(2.31) ≈ 204). For additional context, 2-bromonicotinic acid has a predicted pKa of 2.12 ± 0.10 [3], and the 5-chloronicotinic acid isomer is reported to be markedly less acidic (no experimental pKa located in primary literature, but the electron-withdrawing effect is attenuated by meta positioning of chlorine relative to the carboxyl group). This quantitative acidity difference dictates that 2-CNA will be predominantly in its carboxylate form at pH values where nicotinic acid remains protonated, directly impacting salt formation, aqueous solubility, extraction efficiency, and reactivity toward electrophilic activation (e.g., acid chloride formation with SOCl₂).
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.54 (experimental, digitized pKa dataset via PubChem) |
| Comparator Or Baseline | Nicotinic acid (niacin): pKa = 4.85 (at 25 °C); 2-Bromonicotinic acid: predicted pKa = 2.12 ± 0.10 |
| Quantified Difference | ΔpKa = 2.31 vs nicotinic acid; ~204× greater acidity; 2-CNA ~2.6× less acidic than 2-bromonicotinic acid (predicted) |
| Conditions | Experimental pKa values at 25 °C in aqueous medium; PubChem IUPAC Digitized pKa Dataset citing Kost et al., Khim.-Farm.Zh. 1, 3 (1967) |
Why This Matters
For procurement decisions involving reaction scale-up, the 200-fold acidity difference means that neutralization, extraction, and acid chloride generation protocols optimized for 2-CNA will fail or give markedly different outcomes with nicotinic acid or other isomers—2-CNA is the only member of this family that combines this specific acidity with the correct leaving-group position for target molecule synthesis.
- [1] PubChem. 2-Chloronicotinic acid (CID 76258): IUPAC Digitized pKa Dataset [Internet]. National Center for Biotechnology Information; 2025 [cited 2026 Apr 23]. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/76258 View Source
- [2] ChemicalBook. Nicotinic acid CAS#: 59-67-6: pKa 4.85 (at 25 °C) [Internet]. ChemicalBook [cited 2026 Apr 23]. Available from: https://www.chemicalbook.cn View Source
- [3] ChemicalBook. 2-Bromonicotinic acid: pKa 2.12 ± 0.10 (Predicted) [Internet]. ChemicalBook [cited 2026 Apr 23]. Available from: https://m.chemicalbook.com View Source
